Cas no 1997963-42-4 (Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester)

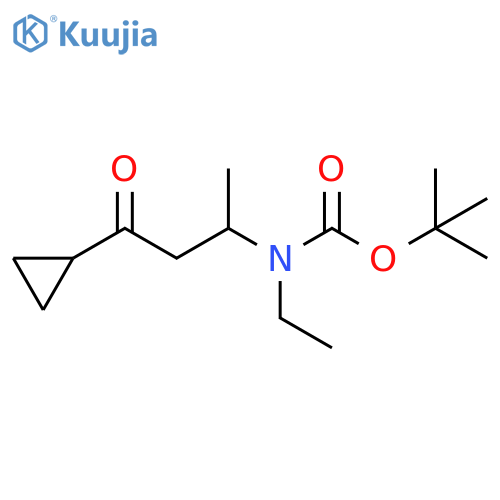

1997963-42-4 structure

商品名:Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester

CAS番号:1997963-42-4

MF:C14H25NO3

メガワット:255.353204488754

CID:5292719

Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester

-

- インチ: 1S/C14H25NO3/c1-6-15(13(17)18-14(3,4)5)10(2)9-12(16)11-7-8-11/h10-11H,6-9H2,1-5H3

- InChIKey: ZZBHNNDYUKUHCO-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)N(C(C)CC(C1CC1)=O)CC

Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-796748-1.0g |

tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |

1997963-42-4 | 95% | 1.0g |

$986.0 | 2024-05-22 | |

| Enamine | EN300-796748-2.5g |

tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |

1997963-42-4 | 95% | 2.5g |

$1931.0 | 2024-05-22 | |

| Enamine | EN300-796748-5.0g |

tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |

1997963-42-4 | 95% | 5.0g |

$2858.0 | 2024-05-22 | |

| Enamine | EN300-796748-0.05g |

tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |

1997963-42-4 | 95% | 0.05g |

$827.0 | 2024-05-22 | |

| Enamine | EN300-796748-0.5g |

tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |

1997963-42-4 | 95% | 0.5g |

$946.0 | 2024-05-22 | |

| Enamine | EN300-796748-0.25g |

tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |

1997963-42-4 | 95% | 0.25g |

$906.0 | 2024-05-22 | |

| Enamine | EN300-796748-0.1g |

tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |

1997963-42-4 | 95% | 0.1g |

$867.0 | 2024-05-22 | |

| Enamine | EN300-796748-10.0g |

tert-butyl N-(4-cyclopropyl-4-oxobutan-2-yl)-N-ethylcarbamate |

1997963-42-4 | 95% | 10.0g |

$4236.0 | 2024-05-22 |

Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

1997963-42-4 (Carbamic acid, N-(3-cyclopropyl-1-methyl-3-oxopropyl)-N-ethyl-, 1,1-dimethylethyl ester) 関連製品

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量